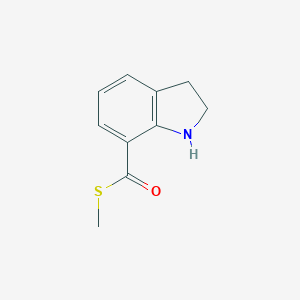

3-hydroxyisobenzofuran-1(3H)-one

概要

説明

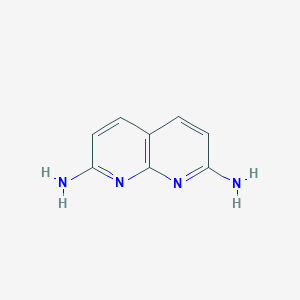

3-Hydroxyisobenzofuran-1(3H)-one is a chemical compound that is found in various natural products and biological active molecules . It is a crucial core skeleton in these molecules .

Synthesis Analysis

The synthesis of 3-hydroxyisobenzofuran-1(3H)-one can be achieved via the ring contraction of tropones . This method involves the use of functionalized tropones with aryl hydrazines .Chemical Reactions Analysis

The chemical reactions involving 3-hydroxyisobenzofuran-1(3H)-one include the ring contraction of tropones . This reaction is part of the synthesis process of 3-hydroxyisobenzofuran-1(3H)-one .科学的研究の応用

Enantioselective Allylation

“3-hydroxyisobenzofuran-1(3H)-one” is used in the asymmetric allylation with boron allylation reagents to construct chiral phthalide derivatives. This process is catalyzed by a simple Bi(OAc)3/chiral phosphoric acid system. The method is efficient, delivering the desired chiral 3-allylisobenzofuran-1(3H)-ones in good yields (up to 99%) and high enantioselectivities (up to 99.5:0.5 e.r.) under mild conditions . This process is significant as phthalides, which are the crucial core skeletons, are found extensively in natural products and biologically active molecules .

Inhibition of Monoamine Oxidases A and B

Monoamine oxidases A and B (MAO-A and MAO-B) play important roles in biogenic amine metabolism, oxidative stress, and chronic inflammation. Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease . “3-hydroxyisobenzofuran-1(3H)-one” derivatives can serve as novel inhibitors of these enzymes .

将来の方向性

In terms of future directions, there is ongoing research into the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents to construct chiral phthalide derivatives . This research could pave the way for the development of new phthalides as the crucial core skeletons of biological active molecules .

作用機序

Target of Action

The primary targets of 3-hydroxyisobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .

Mode of Action

3-Hydroxyisobenzofuran-1(3H)-one interacts with its targets, MAO-A and MAO-B, by inhibiting their activity . This compound has been found to display preferable inhibition towards the MAO-B isoform .

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .

Pharmacokinetics

Its ability to inhibit mao-a and mao-b suggests that it may have good bioavailability and can reach its target enzymes in the body .

Result of Action

The inhibition of MAO-A and MAO-B by 3-hydroxyisobenzofuran-1(3H)-one can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation, potentially providing therapeutic benefits for conditions associated with these processes .

特性

IUPAC Name |

3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNKNWJNCOJPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxyisobenzofuran-1(3H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?

A1: 3-Hydroxyisobenzofuran-1(3H)-one can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].

Q2: How does 3-hydroxyisobenzofuran-1(3H)-one behave in Friedel-Crafts alkylation reactions?

A2: 3-Hydroxyisobenzofuran-1(3H)-one acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.

Q3: Can 3-hydroxyisobenzofuran-1(3H)-one participate in asymmetric reactions?

A3: Yes, 3-hydroxyisobenzofuran-1(3H)-one has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.

Q4: What are the potential applications of 3-hydroxyisobenzofuran-1(3H)-one derivatives?

A4: Phthalides, structural motifs derived from 3-hydroxyisobenzofuran-1(3H)-one, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of 3-hydroxyisobenzofuran-1(3H)-one's reactivity could lead to novel compounds with interesting biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)